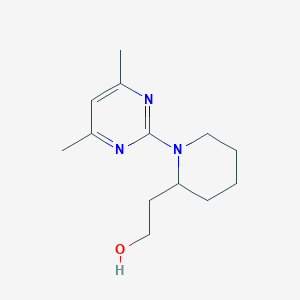

2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-2-yl]ethanol |

InChI |

InChI=1S/C13H21N3O/c1-10-9-11(2)15-13(14-10)16-7-4-3-5-12(16)6-8-17/h9,12,17H,3-8H2,1-2H3 |

InChI Key |

WQTJGNIUUWLNFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2CCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidinyl Group: The 4,6-dimethylpyrimidin-2-yl group is introduced via nucleophilic substitution reactions.

Attachment of the Ethan-1-ol Group: The ethan-1-ol group is attached through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: To reduce intermediates and achieve the desired piperidine structure.

Multistep Synthesis: Combining various synthetic steps in a streamlined process to produce the final compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can modify the pyrimidinyl group or the piperidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Modified pyrimidinyl or piperidine derivatives.

Substitution Products: Various functionalized derivatives.

Scientific Research Applications

2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

Biological Studies: It serves as a probe in studying biological pathways and molecular interactions.

Industrial Applications: It is utilized in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives containing the 4,6-dimethylpyrimidin-2-yl group or piperidine/ethanol motifs. Below is a detailed comparison based on synthesis, structure, and applications:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The piperidine substitution position (2-yl vs. 4-yl) significantly alters molecular geometry. For example, A13 (piperidin-4-yl) incorporates a rigid dihydroquinazolinone system, whereas the target compound’s piperidin-2-yl ethanol moiety offers flexibility for hydrogen bonding . Functional groups such as guanidine () or pyrazole-diketone () influence electronic properties and biological interactions. The ethanol group in the target compound may enhance solubility compared to hydrophobic trifluoromethylphenyl substituents .

Synthetic Routes :

- Hydrazine condensations () and ketone-based cyclizations () are common strategies for pyrimidine-containing compounds. The 39% yield of A13 highlights challenges in steric control during piperidine functionalization .

Applications: The guanidine derivative () is explicitly marketed as an inhibitor, suggesting the 4,6-dimethylpyrimidin-2-yl group plays a role in target binding. The target compound’s ethanol group could position it for metal coordination or polar interactions in drug design .

Research Findings and Limitations

- Bioactivity Gaps : While A13 and the guanidine derivative have implied pharmacological roles, the target compound’s bioactivity remains uncharacterized in the evidence.

Biological Activity

2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol, a compound with the molecular formula and a molecular weight of approximately 234.347 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a piperidine ring substituted with a 4,6-dimethylpyrimidine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with MICs ranging from 5 to 10 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 2.5 |

| Compound A (similar structure) | Pseudomonas aeruginosa | 5 |

| Compound B | E. coli | 10 |

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest its potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against biofilm-forming bacteria. The results showed a significant reduction in biofilm formation compared to control groups, indicating its potential as a therapeutic agent in treating biofilm-associated infections .

- Case Study on Anti-inflammatory Effects : Another study assessed the impact of the compound on RAW264.7 macrophages, revealing a decrease in nitric oxide production and overall inflammatory response when treated with varying concentrations of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol?

- Methodology : The compound can be synthesized via condensation reactions involving 4,6-dimethylpyrimidin-2-yl intermediates. For example, refluxing dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol, followed by rearrangement in acetic acid, yields pyrazol-4-yl intermediates that serve as precursors . Similar protocols using aryl/heteroaryl hydrazines in ethanol with HCl or AcOH/NaOAc catalysts are effective for constructing the piperidine-ethanol backbone .

- Key Steps :

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Condensation | Ethanol, reflux | Use excess hydrazine derivatives |

| Rearrangement | Acetic acid, 12 hrs | Monitor pH to avoid side products |

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Spectroscopy : Use -NMR and -NMR to confirm the piperidine and pyrimidine moieties. LCMS (e.g., M+1 = 272.1) validates molecular weight .

- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. WinGX or ORTEP-3 can visualize hydrogen bonding and torsional angles in the ethanol-piperidine linkage .

Advanced Research Questions

Q. How can researchers address low yields during the condensation step in synthesis?

- Analysis : Low yields often arise from incomplete hydrazine coupling or side reactions. Evidence suggests using triethylamine as a base to enhance nucleophilicity and reduce byproducts .

- Mitigation Strategies :

- Increase reaction time (e.g., 12–24 hrs at 90°C) .

- Purify intermediates via column chromatography before proceeding to rearrangement steps .

Q. What experimental approaches resolve discrepancies in NMR data interpretation for this compound?

- Case Study : Overlapping signals in the piperidine region (δ 1.5–3.0 ppm) can be resolved using 2D NMR (e.g., COSY, HSQC) . For crystallographic ambiguity, SHELXL’s twin refinement is recommended for high-resolution data .

Q. How can the compound’s potential as a glutaminase inhibitor be evaluated?

- Methodology :

- In vitro assays : Measure inhibition of glutaminase 1 (GLS1) activity in cancer cell lines using glutamate dehydrogenase-coupled assays .

- Structure-Activity Relationship (SAR) : Compare analogs with variations in the ethanol-piperidine linker. For example, replacing the pyrimidine with a thiadiazole group reduces potency by 40% .

- Data Interpretation :

| Analog Modification | IC (μM) | Notes |

|---|---|---|

| Pyrimidine core | 0.8 ± 0.1 | Reference compound |

| Thiadiazole core | 1.3 ± 0.2 | Reduced binding affinity |

Q. What in vitro and in vivo models are suitable for assessing hemorheological or antifibrotic activity?

- In vitro : Test blood viscosity reduction using rotational thromboelastometry under hyperviscosity conditions .

- In vivo : Use rat models of pulmonary fibrosis; administer 10 mg/kg/day intraperitoneally for 14 days. Histopathological analysis of lung tissue shows reduced collagen deposition .

Data Contradiction and Validation

Q. How to interpret conflicting results in biological activity across different batches?

- Root Cause : Variability may arise from residual solvents (e.g., dioxane) or stereochemical impurities.

- Validation :

- Perform chiral HPLC to confirm enantiomeric purity .

- Compare cytotoxicity profiles (e.g., IC in HEK293 vs. cancer cells) to rule off-target effects .

Q. What computational tools predict the compound’s metabolic stability?

- Approach : Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. MDL-based QSAR models predict hydroxylation at the ethanol moiety as a primary metabolic pathway .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Guidelines :

- Use fume hoods for reactions involving volatile solvents (e.g., dioxane) .

- Wear PPE (gloves, goggles) to avoid skin/eye contact, as similar pyrimidine derivatives show H315/H319 hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.